molecular formula C19H21NO B1670902 Sinequan CAS No. 1668-19-5

Sinequan

Cat. No.: B1670902
CAS No.: 1668-19-5
M. Wt: 279.4 g/mol
InChI Key: ODQWQRRAPPTVAG-GZTJUZNOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cidoxepin, also known as cis-doxepin or (Z)-doxepin, is a tricyclic antidepressant developed in the 1960s. It is the cis or (Z) stereoisomer of doxepin, a mixture of (E) and (Z) isomers used commercially. Cidoxepin acts as a serotonin-norepinephrine reuptake inhibitor, H1 receptor antagonist, and anticholinergic. It has been reinvestigated and is currently under development as an antihistamine for treating chronic urticaria .

Scientific Research Applications

Cidoxepin has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying tricyclic antidepressants and their chemical properties.

    Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

    Medicine: Explored for its potential in treating conditions like chronic urticaria, allergic rhinitis, and atopic dermatitis.

    Industry: Utilized in the development of new antihistamines and antidepressants.

Mechanism of Action

Target of Action

Doxepin, a psychotropic agent, primarily targets the central nervous system’s biogenic amine reuptake . It has a high affinity for histamine H1 receptors, where it functions as an antagonist . It also binds strongly to the histamine H2 receptors .

Mode of Action

Doxepin’s antidepressive action is primarily associated with the inhibition of norepinephrine and serotonin reuptake at synaptic nerve terminals . This inhibition increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety . As an antagonist of the histamine H1 receptor, doxepin blocks the action of histamine, a substance in the body that causes allergic symptoms .

Biochemical Pathways

Doxepin affects several biochemical pathways. It inhibits the reuptake of noradrenalin and serotonin, while the reuptake inhibition of dopamine is very weak . Doxepin’s metabolite, desmethyldoxepin (nordoxepin), also has antidepressant effects . Furthermore, doxepin acts antagonistically on 5-hydroxytryptamine (serotonin) receptors, alpha 1 adrenergic receptors, and muscarinic cholinergic receptors .

Pharmacokinetics

Doxepin is moderately absorbed following oral ingestion with a bioavailability of 29% . It is metabolized in the liver by CYP2D6 and CYP2C19 . The major route of metabolism of both isomers of doxepin is demethylation to the active metabolite desmethyldoxepin . The mean elimination half-life is reported to be of 17 hours . About 50% of doxepin is excreted by the kidneys .

Result of Action

The molecular and cellular effects of doxepin’s action include the augmentation of inflammatory cytokine levels and suppression of Akt phosphorylation . It has been shown to have anti-inflammatory effects, reducing the inflammatory damage induced by lipopolysaccharide (LPS) exposure in C6-glioma cells . Moreover, doxepin potentially worsens renal injury, nonalcoholic fatty liver disease, and diabetes .

Action Environment

The action, efficacy, and stability of doxepin can be influenced by various environmental factors. For instance, the presence of other medications can affect doxepin’s metabolism and excretion, potentially altering its effects. Additionally, individual factors such as the patient’s age, liver function, and kidney function can also influence how doxepin is metabolized and excreted .

Safety and Hazards

Doxepin is classified as toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling Doxepin .

Future Directions

While there have been advances in the understanding and treatment of conditions with Doxepin, a curative therapy remains elusive . Future research may focus on the development of clinically advantageous H1 antihistamines, potentially including Doxepin, developed with the aid of molecular techniques .

Biochemical Analysis

Biochemical Properties

Doxepin interacts with various enzymes, proteins, and other biomolecules. It displays active core anticholinergic activity and reduces noradrenaline and serotonin reuptake .

Cellular Effects

Doxepin influences cell function by interacting with nerve cells . It impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Doxepin exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, Doxepin’s effects can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being researched .

Dosage Effects in Animal Models

The effects of Doxepin vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Doxepin is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

Doxepin is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Doxepin and any effects on its activity or function are being studied. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of cidoxepin involves the following steps:

    Formation of the dibenzoxepin ring system: This is achieved through a series of cyclization reactions.

    Introduction of the dimethylamino side chain: This step involves the reaction of the dibenzoxepin intermediate with dimethylamine under specific conditions.

    Purification and isolation: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cidoxepin undergoes various chemical reactions, including:

    Oxidation: Cidoxepin can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert cidoxepin to its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cidoxepin molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used .

Comparison with Similar Compounds

Cidoxepin is similar to other tricyclic antidepressants such as:

    Doxepin: A mixture of (E) and (Z) isomers, with cidoxepin being the (Z) isomer.

    Amitriptyline: Another tricyclic antidepressant with similar serotonin-norepinephrine reuptake inhibition.

    Clomipramine: Known for its strong serotonin reuptake inhibition.

Cidoxepin is unique due to its specific stereoisomeric form, which may contribute to its distinct pharmacological profile and potentially greater antidepressant activity compared to its trans isomer .

Properties

CAS No.

1668-19-5

Molecular Formula

C19H21NO

Molecular Weight

279.4 g/mol

IUPAC Name

(3E)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C19H21NO/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+

InChI Key

ODQWQRRAPPTVAG-GZTJUZNOSA-N

Isomeric SMILES

CN(C)CC/C=C/1\C2=CC=CC=C2COC3=CC=CC=C31

SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Canonical SMILES

CN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31

Appearance

Solid powder

boiling_point

154-157 ºC at 0.03 mmHg
154-157 °C @ 0.03 MM HG

Color/Form

OILY LIQUID CONSISTING OF A MIXTURE OF CIS- & TRANS- ISOMERS

melting_point

185-191 ºC
Crystals, melting point 184 to 186 °C, 188 to 189 °C (a cis-trans mixture of approx 1:5) /HYDROCHLORIDE/
Crystals, melting point 161 to 164 °C, 168 to 169 °C /MALEATE/
Melting point 192 to 193 °C /trans-HYDROCHLORIDE/
Crystals, melting point 209 to 210.5 °C /cis-HYDROCHLORIDE/

3607-34-9
1668-19-5

physical_description

Solid

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

DECOMP SLOWLY IN LIGHT, NONHYGROSCOPIC UP TO 75% RELATIVE HUMIDITY, RELATIVELY STABLE IN HEAT /HYDROCHLORIDE/

solubility

WHITE CRYSTALLINE SUBSTANCE;  1 G SOL IN 1 ML WATER, 2 ML ALCOHOL, 10 ML CHLOROFORM /HYDROCHLORIDE/
In water, 31.57 mg/l at 25 °C.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Apo Doxepin
Apo-Doxepin
ApoDoxepin
Aponal
Deptran
Desidox
Doneurin
Doxepia
Doxepin
Doxepin beta
Doxepin Hydrochloride
Doxepin Hydrochloride, Cis-Trans Isomer Mixture (approximately 1:5)
Doxepin RPh
Doxepin-RPh
Espadox
Hydrochloride, Doxepin
Mareen
Novo Doxepin
Novo-Doxepin
Prudoxin
Quitaxon
Sinequan
Sinquan
Xepin
Zonalon

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5.4 g (0.02 mol) of the 11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, prepared according to (c) above, in 20 mL tetrahydrofuran and 5.5 g (0.12 mol) dimethylamine in 20 mL ethanol is heated together for 3 hours using a glass autoclave and a temperature of 95-100° C. (boiling water bath). Water and 6 N hydrochloric acid are added to the contents of the autoclave and the mixture is extracted with ether. The separated, aqueous-acid components are then made alkaline with dilute caustic soda solution, and the oil thereby separated is taken up in ether. The ether residue, after distillation in a high vacuum, produces 4.1 g (73.5% of theory) of 11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine, having a B.P.0.1 147-150° C. The melting point of the hydrochloride is 182-184° C. (recrystallized from isopropanol).
Name
11-(3-chloropropylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Quantity
5.4 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Name
11-(3-dimethylamino-propylidene)-6,11-dihydrodibenzo-[b,e]-oxepine
Yield
73.5%

Synthesis routes and methods II

Procedure details

Doxepin hydrochloride (10 g., 0.032 mol) was dissolved in 50 ml. H2O. Sodium bicarbonate (3.2 g., 0.038 mol) suspended in 25 ml. of H2O was added with stirring, and the mixture stirred for 20 minutes and then extracted 3×50 ml. ether. The ether extracts were combined, dried (Na2SO4) and evaporated in vacuo to yield doxepin as an oil (8.33 g.).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
doxepin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sinequan
Reactant of Route 2
Reactant of Route 2
Sinequan
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Sinequan
Reactant of Route 4
Reactant of Route 4
Sinequan
Reactant of Route 5
Sinequan
Reactant of Route 6
Reactant of Route 6
Sinequan

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.